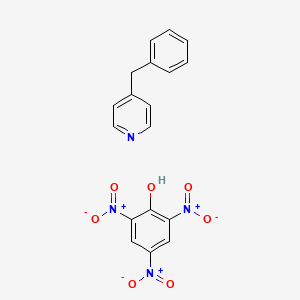
4-benzylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 4-Benzylpyridine is a heterocyclic compound with the molecular formula C12H11N, commonly used as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylpyridine: can be synthesized by reacting benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 4-Benzylpyridine involves the same basic synthetic route but on a larger scale, with additional purification steps to ensure high purity .
2,4,6-Trinitrophenol: is produced industrially by a similar nitration process, with stringent safety measures due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzylpyridinium salts.
Reduction: Can be reduced to form 4-benzylpiperidine.
Substitution: Undergoes electrophilic substitution reactions at the pyridine ring.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under specific conditions.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation of 4-Benzylpyridine: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of 2,4,6-Trinitrophenol: Common reducing agents include iron and hydrochloric acid
Major Products
Oxidation of 4-Benzylpyridine: Benzylpyridinium salts.
Reduction of 2,4,6-Trinitrophenol: Aminophenols
Scientific Research Applications
4-Benzylpyridine: is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Organic Synthesis: As a building block for more complex molecules.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its high explosive power.
Dyes: As a precursor for various dyes.
Analytical Chemistry: As a reagent for detecting metals.
Mechanism of Action
4-Benzylpyridine: acts primarily as a ligand in coordination chemistry, forming complexes with metal ions. It can also act as a base in organic reactions .
2,4,6-Trinitrophenol: exerts its effects through its nitro groups, which can undergo redox reactions. It acts as an uncoupler of oxidative phosphorylation in biological systems, disrupting ATP production .
Comparison with Similar Compounds
4-Benzylpyridine: is similar to other benzyl-substituted pyridines, such as 2-benzylpyridine and 3-benzylpyridine. Its unique position of the benzyl group at the 4-position gives it distinct reactivity and applications .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene. Its three nitro groups make it more explosive and reactive compared to its analogs .
Conclusion
4-Benzylpyridine and 2,4,6-trinitrophenol are two chemically distinct compounds with unique properties and applications. Their synthesis, reactivity, and uses in various fields highlight their importance in both industrial and research settings.
Properties
CAS No. |
6294-59-3 |
|---|---|
Molecular Formula |
C18H14N4O7 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-benzylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H11N.C6H3N3O7/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2;1-2,10H |
InChI Key |
BMRBVFZVRJYTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



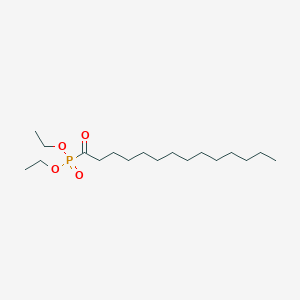

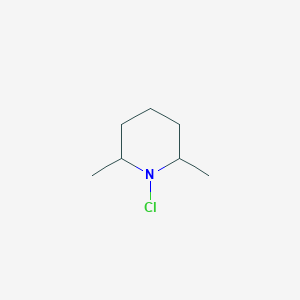
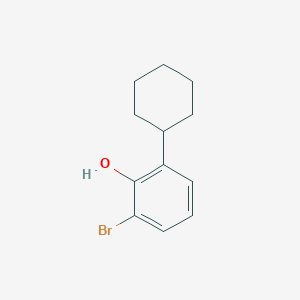
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
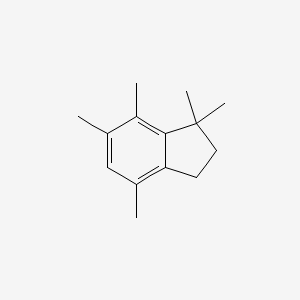
![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

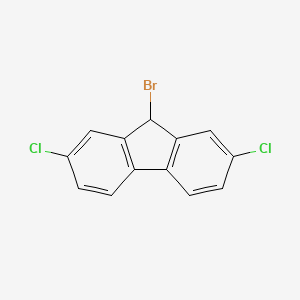

![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
